L-lysyl-L-alanine
Overview
Description
L-lysyl-L-alanine: is a dipeptide composed of the amino acids L-lysine and L-alanine. It is formed by the peptide bond between the carboxyl group of L-lysine and the amino group of L-alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-lysyl-L-alanine can be synthesized through a peptide coupling reaction. The typical synthetic route involves the activation of the carboxyl group of L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The activated L-lysine is then reacted with L-alanine to form the dipeptide bond .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases that catalyze the formation of peptide bonds. This method is advantageous due to its specificity and mild reaction conditions, which help in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: L-lysyl-L-alanine can undergo various chemical reactions, including:
Substitution: The amino groups can participate in substitution reactions with acylating or alkylating agents to form N-acyl or N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite.
Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide.
Major Products:
Hydrolysis: L-lysine and L-alanine.
Oxidation: Oximes or nitroso derivatives.
Substitution: N-acyl or N-alkyl derivatives.
Scientific Research Applications
L-lysyl-L-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of L-lysyl-L-alanine involves its interaction with specific enzymes or receptors in biological systems. The peptide bond in this compound can be hydrolyzed by proteolytic enzymes, releasing the constituent amino acids, which can then participate in various metabolic pathways . The amino groups in this compound can also interact with other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
L-alanyl-L-alanine: Another dipeptide composed of two alanine residues.
L-valyl-L-alanine: A dipeptide composed of L-valine and L-alanine.
Comparison: L-lysyl-L-alanine is unique due to the presence of the basic amino acid L-lysine, which imparts different chemical and biological properties compared to other dipeptides like L-alanyl-L-alanine and L-valyl-L-alanine. The presence of the ε-amino group in L-lysine allows for additional interactions and modifications, making this compound more versatile in various applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOWRKBDDXQRHC-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426662 | |
Record name | CHEBI:61872 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lysylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17043-71-9 | |
Record name | CHEBI:61872 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lysylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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